(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Catalog No.
S15735423
CAS No.
M.F
C11H11FO3
M. Wt
210.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-...

Product Name

(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

IUPAC Name

1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

InChI

InChI=1S/C11H11FO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)

InChI Key

YDTAFTQAGLQNBT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)F)C(=O)O)O

(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclic compound characterized by a cyclobutane ring structure. Its molecular formula is C11H11FO3C_{11}H_{11}FO_{3}, and it has a molecular weight of approximately 210.20 g/mol. The compound features both a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which contribute to its potential reactivity and biological activity. The stereochemistry of the compound is indicated by its nomenclature, with specific configurations at the 1 and 3 positions of the cyclobutane ring .

The chemical reactivity of (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acid-Base Reactions: The carboxylic acid can donate protons in acidic environments, affecting pH levels in biological systems.
  • Nucleophilic Substitution: The presence of the fluorophenyl group allows for potential nucleophilic substitution reactions, which can modify the compound's structure for various applications.

These reactions are significant for further modifications and applications in medicinal chemistry.

Research into the biological activity of (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid suggests potential pharmacological effects. Compounds with similar structures have been studied for their roles as:

  • Anti-inflammatory agents: Due to their ability to interact with inflammatory pathways.
  • Analgesics: Potential interactions with pain receptors may indicate analgesic properties.

Preliminary studies indicate that this compound may interact with cannabinoid receptors and other targets involved in pain and inflammation pathways, although detailed pharmacological profiling is necessary to elucidate its full interaction spectrum .

The synthesis of (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves several key steps:

  • Formation of the Cyclobutane Ring: This may be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Hydroxyl and carboxylic acid functionalities are introduced through selective functionalization techniques.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

The specific methodologies can vary based on the desired yield and purity of the final product .

(1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical compounds.
  • Research: In studies focused on pain management and anti-inflammatory therapies.

Its unique structure may confer specific advantages in drug design and development.

Interaction studies involving (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest interactions with cannabinoid receptors, which are crucial in pain modulation and inflammation pathways. Further detailed studies are needed to fully characterize its interaction profile and potential therapeutic applications .

Several compounds share structural or functional similarities with (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid:

Compound NameStructureNotable Properties
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acidStructureSimilar hydroxyl and carboxylic functionalities
1-(3-Fluorophenyl)cyclopropanecarboxylic acidStructureShares fluorophenyl group; potential anti-inflammatory properties
(R)-(+)-2-Hydroxypropanoic acidStructureCommonly used in biochemical applications; simpler structure

These compounds highlight the uniqueness of (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid due to its specific cyclobutane ring structure combined with distinct functional groups that may confer unique biological activities not present in simpler analogues .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.06922237 g/mol

Monoisotopic Mass

210.06922237 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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